7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine
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Overview
Description
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine is a fluorinated benzimidazole derivative Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine typically involves the introduction of the trifluoromethyl group into the benzimidazole core. One common method is the reaction of 4,5-diamino-2-(trifluoromethyl)benzoic acid with formic acid under reflux conditions. This reaction leads to the formation of the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzimidazole
- 4-(Trifluoromethyl)benzimidazole
- 5-(Trifluoromethyl)benzimidazole
Uniqueness
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine is unique due to the position of the trifluoromethyl group on the benzimidazole ring. This specific positioning can significantly influence its chemical reactivity and biological activity compared to other trifluoromethylated benzimidazole derivatives .
Properties
CAS No. |
1804174-58-0 |
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Molecular Formula |
C8H6F3N3 |
Molecular Weight |
201.15 g/mol |
IUPAC Name |
7-(trifluoromethyl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(12)2-6-7(5)14-3-13-6/h1-3H,12H2,(H,13,14) |
InChI Key |
UKUXVNQIUNIXFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=CN2)N |
Origin of Product |
United States |
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